

# methenamine hippurate pharmacokinetics

## absorption excretion

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### Compound Focus: Methenamine Hippurate

CAS No.: 5714-73-8

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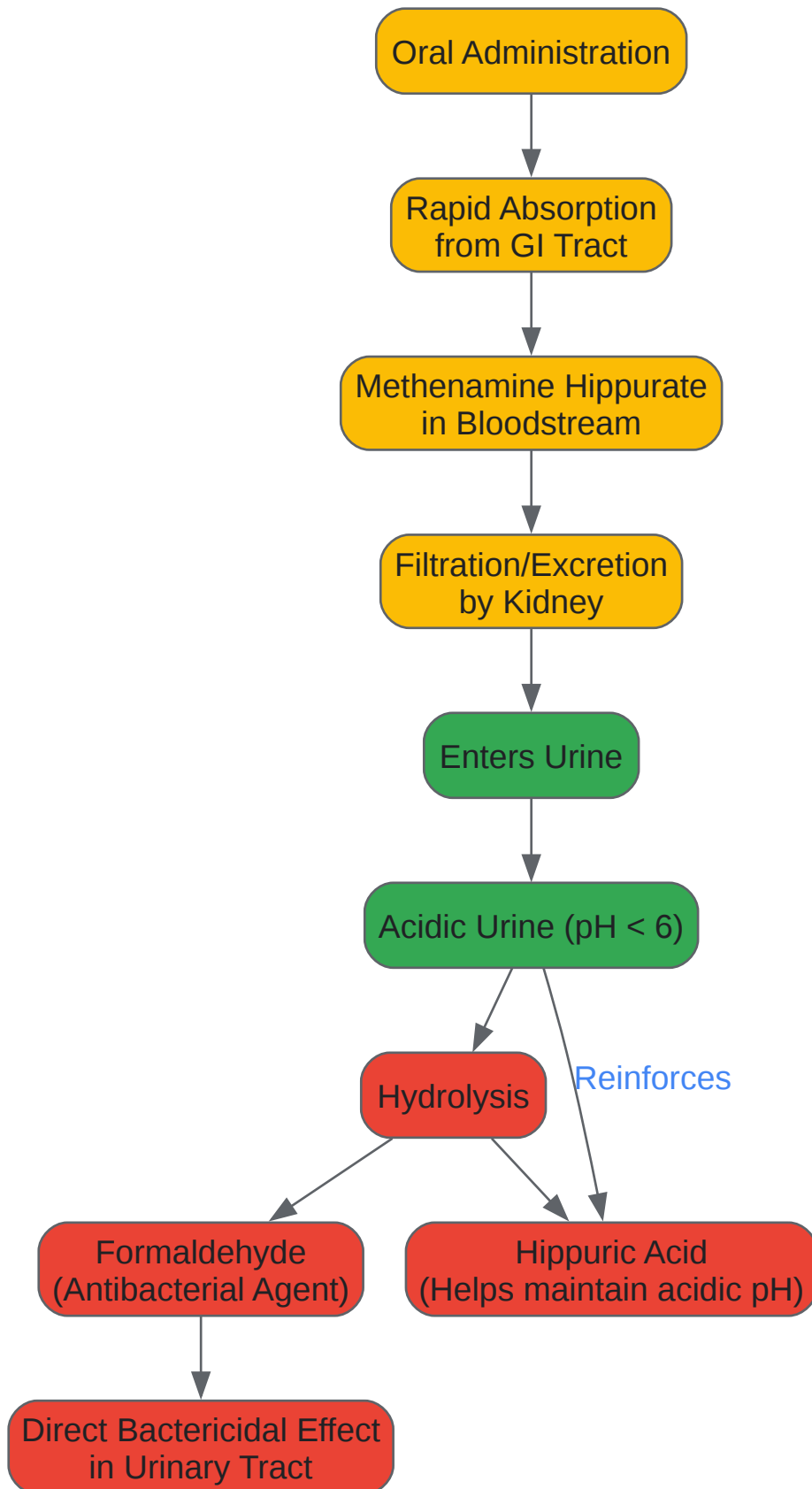
## Pharmacokinetic Properties of Methenamine Hippurate

Parameter	Details
Absorption	Readily absorbed from the gastrointestinal tract [1] [2] [3].
Time to Onset of Action (in urine)	Within 30 minutes after a single 1 g dose [1] [3].
Time to Peak Plasma Concentration	1-2 hours after a single dose [2].
Distribution	Distributes widely into body fluids [1]. Placental transfer occurs [1].
Protein Binding	Unknown [3].
Metabolism	Hydrolyzed to <b>formaldehyde</b> and <b>ammonia</b> in acidic urine (pH < 6.0) [4] [3] [5].
Route of Elimination	Primarily renal excretion [4].
Elimination Half-Life	Approximately 4 hours [2] [5].

Parameter	Details
Fraction of Dose Excreted in Urine	~70-90% of the methenamine moiety is excreted in urine within 24 hours [1] [3]. About 80% of the dose recovered as methenamine [2].

## Metabolism and Mode of Action

The antibacterial effect of **methenamine hippurate** is not systemic but localized to the urinary tract. The following diagram illustrates its metabolic pathway and mechanism of action.



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*Methenamine hippurate* is activated to formaldehyde in acidic urine

## Experimental Data and Methodologies

Key insights into methenamine excretion come from controlled human studies.

### Urinary Excretion Study (Crossover Design)

A 1981 crossover study evaluated the urinary excretion of methenamine and formaldehyde from 10 different methenamine products in 10 human subjects [6].

- **Objective:** To measure and compare the urinary excretion profiles of methenamine and its active metabolite, formaldehyde, from various dosage forms.
- **Design:** A **crossover study** where each subject received each of the 10 different methenamine products after a washout period.
- **Dosage:** A single oral dose of each product was administered.
- **Sample Collection:** Urine was collected for **48 hours** after dosing.
- **Key Measurements:**
  - **Total methenamine recovered** in urine over 48 hours, which ranged from 16% to 83% depending on the product formulation [6].
  - **Excretion rate of methenamine** over time, showing non-enteric-coated forms (like standard hippurate tablets) were absorbed more rapidly, with peak excretion rates within 3 hours [6].
  - **Total free formaldehyde recovered**, for which there were **no significant differences** among the products, confirming that the ultimate antibacterial output is consistent across effective formulations [6].

## Key Takeaways for Professionals

- **Prodrug Activation:** **Methenamine hippurate** itself is not antibacterial; it is a prodrug whose efficacy is entirely dependent on urinary pH [4] [7].
- **No Systemic Antibacterial Effect:** As activation occurs in the urine, it has minimal systemic toxic potential and does not contribute to systemic antibacterial pressure [1].
- **Resistance Development:** Microorganisms do not develop resistance to formaldehyde, making it a valuable agent for long-term prophylaxis [1] [3].

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